2-(ethylamino)ethanol;2,3,4,5,6-pentachlorophenol
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Overview
Description
2-(Ethylamino)ethanol: and 2,3,4,5,6-pentachlorophenol are two distinct chemical compounds with unique properties and applications2-(Ethylamino)ethanol is an amino alcohol with the molecular formula C₄H₁₁NO, commonly used as a solvent and intermediate in various chemical reactions 2,3,4,5,6-pentachlorophenol is a chlorinated phenol with the molecular formula C₆HCl₅O, known for its use as a pesticide and disinfectant .
Preparation Methods
2-(Ethylamino)ethanol: can be synthesized through the reaction of ethylamine with ethylene oxide under controlled conditions . The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
2,3,4,5,6-pentachlorophenol: is produced by the chlorination of phenol in the presence of a catalyst such as ferric chloride . The reaction is carried out in a chlorination reactor, and the product is purified through distillation and crystallization processes .
Chemical Reactions Analysis
2-(Ethylamino)ethanol: undergoes various chemical reactions, including:
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
2,3,4,5,6-pentachlorophenol: undergoes:
Hydrolysis: It can be hydrolyzed to form chlorinated phenols and hydrochloric acid.
Reduction: It can be reduced to form less chlorinated phenols using reducing agents like sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions to form various derivatives.
Scientific Research Applications
2-(Ethylamino)ethanol: is used in:
Chemistry: As a solvent and intermediate in organic synthesis.
Biology: In the preparation of biological buffers and reagents.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of corrosion inhibitors and surfactants.
2,3,4,5,6-pentachlorophenol: is used in:
Chemistry: As a reagent in analytical chemistry.
Biology: As a biocide in laboratory settings.
Medicine: In the formulation of antiseptics and disinfectants.
Industry: As a wood preservative and pesticide.
Mechanism of Action
2-(Ethylamino)ethanol: exerts its effects by interacting with various molecular targets, including enzymes and receptors. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds.
2,3,4,5,6-pentachlorophenol: exerts its effects by disrupting cellular membranes and inhibiting enzyme activity. It targets enzymes involved in oxidative phosphorylation, leading to the disruption of cellular energy production.
Comparison with Similar Compounds
2-(Ethylamino)ethanol: is similar to other amino alcohols such as ethanolamine and diethanolamine. its unique ethyl group provides distinct reactivity and solubility properties.
2,3,4,5,6-pentachlorophenol: is similar to other chlorinated phenols such as 2,4-dichlorophenol and 2,4,6-trichlorophenol. Its higher degree of chlorination provides enhanced biocidal activity and stability.
Properties
CAS No. |
91818-14-3 |
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Molecular Formula |
C10H12Cl5NO2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(ethylamino)ethanol;2,3,4,5,6-pentachlorophenol |
InChI |
InChI=1S/C6HCl5O.C4H11NO/c7-1-2(8)4(10)6(12)5(11)3(1)9;1-2-5-3-4-6/h12H;5-6H,2-4H2,1H3 |
InChI Key |
JMBNHTXIKSTWQV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCO.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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